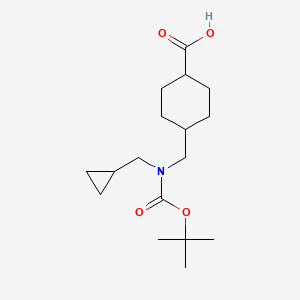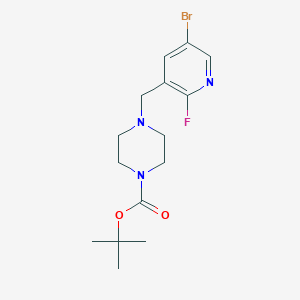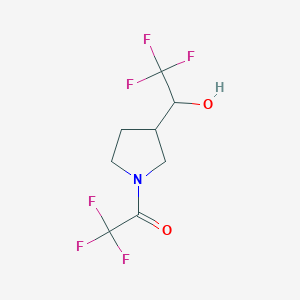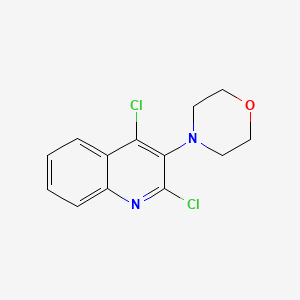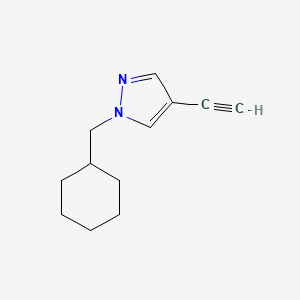
4,4'-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) is a complex organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and rubbers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) involves multiple steps. One common method includes the reaction of 2,6-di-tert-butylphenol with 6-(octylthio)-1,3,5-triazine-2,4-dichloride under controlled conditions. The reaction typically requires a solvent such as toluene and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors with precise temperature and pressure controls. The use of catalysts and continuous monitoring ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: Halogenation and alkylation reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halogenation often uses reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reaction conditions .
Applications De Recherche Scientifique
4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells.
Industry: Widely used in the stabilization of rubbers and plastics
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage. The molecular targets include various free radicals, and the pathways involved are related to the inhibition of oxidative chain reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- 4,4’-Isopropylidenebis(2,6-di-tert-butylphenol)
Uniqueness
Compared to similar compounds, 4,4’-((6-(Octylthio)-1,3,5-triazine-2,4-diyl)bis(oxy))bis(2,6-di-tert-butylphenol) offers enhanced stability and effectiveness as an antioxidant. Its unique structure allows for better interaction with free radicals, making it more efficient in preventing oxidative degradation .
Propriétés
Numéro CAS |
992-55-2 |
|---|---|
Formule moléculaire |
C39H59N3O4S |
Poids moléculaire |
666.0 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[[4-(3,5-ditert-butyl-4-hydroxyphenoxy)-6-octylsulfanyl-1,3,5-triazin-2-yl]oxy]phenol |
InChI |
InChI=1S/C39H59N3O4S/c1-14-15-16-17-18-19-20-47-35-41-33(45-25-21-27(36(2,3)4)31(43)28(22-25)37(5,6)7)40-34(42-35)46-26-23-29(38(8,9)10)32(44)30(24-26)39(11,12)13/h21-24,43-44H,14-20H2,1-13H3 |
Clé InChI |
JMCKNCBUBGMWAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1=NC(=NC(=N1)OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



